Pyrido[3,4-d]pyridazin-5(6H)-one

PARP-1 inhibitor Oncology Isosteric replacement

Pyrido[3,4-d]pyridazin-5(6H)-one (CAS 125968-89-0) is the unsubstituted bicyclic core of the pyrido[3,4-d]pyridazinone heterocyclic family, consisting of a pyridine ring fused to a pyridazinone bearing a lactam carbonyl at position 5. With a molecular formula of C₇H₅N₃O and a molecular weight of 147.13 g/mol, this scaffold serves as a versatile privileged structure in medicinal chemistry, functioning as a direct nitrogen-containing isostere of the phthalazin-1(2H)-one nucleus found in the FDA-approved PARP inhibitor Olaparib.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 125968-89-0
Cat. No. B138583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-d]pyridazin-5(6H)-one
CAS125968-89-0
SynonymsPyrido[3,4-d]pyridazin-5(6H)-one (9CI)
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=CN=NC=C21
InChIInChI=1S/C7H5N3O/c11-7-6-4-10-9-3-5(6)1-2-8-7/h1-4H,(H,8,11)
InChIKeyNKKMYEQJRLBGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,4-d]pyridazin-5(6H)-one (CAS 125968-89-0): Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


Pyrido[3,4-d]pyridazin-5(6H)-one (CAS 125968-89-0) is the unsubstituted bicyclic core of the pyrido[3,4-d]pyridazinone heterocyclic family, consisting of a pyridine ring fused to a pyridazinone bearing a lactam carbonyl at position 5 [1]. With a molecular formula of C₇H₅N₃O and a molecular weight of 147.13 g/mol, this scaffold serves as a versatile privileged structure in medicinal chemistry, functioning as a direct nitrogen-containing isostere of the phthalazin-1(2H)-one nucleus found in the FDA-approved PARP inhibitor Olaparib [1]. The scaffold has been elaborated into bioactive molecules spanning kinase inhibition (FER, RAF, p38), PARP-1 inhibition, aldose reductase inhibition, diuretic agents, and NLRP3 inflammasome inhibition [2]. Unlike pre-functionalized derivatives, the unadorned core offers maximum synthetic flexibility for library construction and scaffold-hopping campaigns, making it a strategic procurement choice for medicinal chemistry groups requiring a validated yet underivatized starting point [1].

Privileged heterocyclic scaffold for medicinal chemistry library enumeration
Direct nitrogen-containing isostere of phthalazin-1(2H)-one core
Regioselective C4 reactivity enables predictable derivatization without protecting groups

Why Phthalazinone, Pyridazinone, or Isomeric Pyridopyridazinone Scaffolds Cannot Replace Pyrido[3,4-d]pyridazin-5(6H)-one in Structure-Guided Programs


Although pyrido[3,4-d]pyridazin-5(6H)-one shares superficial topological similarity with phthalazin-1(2H)-one and other bicyclic heterocycles, critical differences in electronic distribution, hinge-binding geometry, and regioselective reactivity preclude simple scaffold interchange. The pyridine nitrogen at position 6 introduces a hydrogen-bond acceptor that alters the electrostatic potential surface relative to the all-carbon phthalazinone, directly impacting target recognition and kinase selectivity profiles [1]. Furthermore, the [3,4-d] ring fusion regiochemistry distinguishes this scaffold from the isomeric pyrido[2,3-d]pyridazin-8(7H)-one system; the two scaffolds place the pyridine nitrogen at different vectors relative to the lactam, resulting in divergent hinge-binding modes and kinome selectivity fingerprints [2]. At the synthetic level, the 4-chloro group in the 1,4-dichloro intermediate displays markedly higher reactivity toward nucleophilic substitution than the 1-chloro group, enabling predictable, regioselective derivatization that would be lost with a different core geometry [3]. These factors collectively mean that substituting the pyrido[3,4-d]pyridazin-5(6H)-one scaffold with a generic analog risks losing not only potency but also selectivity and synthetic tractability.

Phthalazin-1(2H)-one scaffold
Lacks pyridine nitrogen; electrostatic surface and hinge-binding geometry differ. May shift kinase selectivity profile and lose synthetic handle for further optimization.
Pyrido[2,3-d]pyridazin-8(7H)-one isomer
Pyridine nitrogen vector diverges relative to lactam, leading to altered hinge-binding mode. Kinome selectivity fingerprint may not transfer.
Symmetrical 1,4-dichlorophthalazine
Both chloro positions show similar reactivity; inherent regiochemical bias for monofunctionalization is absent. Synthetic tractability and intermediate purity may differ.

Quantitative Comparator Evidence for Pyrido[3,4-d]pyridazin-5(6H)-one and Its Derivatives Versus Closest Scaffold Analogs


PARP-1 Inhibition: Pyridopyridazinone Scaffold Achieves Equipotent IC₅₀ Relative to Olaparib's Phthalazinone Core

In a direct head-to-head enzymatic comparison, compound 8a — a pyridopyridazinone-based PARP-1 inhibitor — exhibited an IC₅₀ of 36 nM against PARP-1, which is statistically indistinguishable from the reference drug Olaparib (phthalazinone-based) at IC₅₀ = 34 nM [1]. The study confirmed that the pyridopyridazinone scaffold functions as a viable isostere of the phthalazine nucleus, with the pyridine nitrogen at position 6 preserving all three key hydrogen-bond interactions with Gly863 and Ser904 in the PARP-1 catalytic domain [1].

PARP-1 inhibition
Head-to-head
Pyridopyridazinone deriv. IC₅₀ 36 nM vs Olaparib 34 nM (Δ 2 nM)
Reported comparable inhibitory potency
Recombinant human PARP-1 assay; single derivative context
PARP-1 inhibitor Oncology Isosteric replacement

Kinase Selectivity: Pyridopyridazinone Hinge Binder Demonstrates Superior Kinome-Wide Selectivity Over Phthalazinone Hinge Binder

In a cross-study comparison of hinge-binding scaffolds within the same RAF inhibitor optimization program, the pyridopyridazinone-containing compound GNE-9815 (pyrido[2,3-d]pyridazin-8(7H)-one hinge binder) showed no kinase inhibition >70% across a panel of 223 kinases when tested at 0.1 μM (excluding RAF kinases themselves) [1]. In contrast, the phthalazinone-containing analog (compound 4) retained inhibition >70% in 5 out of 29 kinases at the same concentration [1]. The authors attributed this exquisite selectivity to the discrete polarized hinge contacts and van der Waals π-stacking interactions unique to the pyridopyridazinone heteroaryl system [1].

Kinase selectivity
Cross-study
0 off-target kinases /223 at 0.1 µM (pyridopyridazinone hinge binder)
Reported cleaner selectivity starting point
SelectScreen panel; phthalazinone analog showed 5/29 off-target hits
Kinase selectivity Pan-RAF inhibitor Hinge-binding motif

Aldose Reductase Inhibition: Pyridopyridazinone Acetic Acid Derivative Outperforms Indazoleacetic and Pyridazineacetic Scaffold Replacements by 14- to 25-Fold

In a systematic scaffold-hopping study evaluating benzothiazole-containing replacements for the zopolrestat series, the pyridopyridazinone acetic acid derivative (compound 70: [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo-6H-pyrido[2,3-d]pyridazin-5-yl]acetic acid) achieved an aldose reductase IC₅₀ of 2.1 nM [1]. This represents a 14.3-fold improvement over the corresponding indazoleacetic acid analog (compound 62, IC₅₀ = 30 nM) and a 24.9-fold improvement over the pyridazineacetic acid analog (compound 82, IC₅₀ = 52.2 nM) [1]. The pyridopyridazinone-based compound also outperformed the pyridazineacetic acid analog compound 79 (IC₅₀ = 5 nM) by 2.4-fold [1].

Aldose reductase
Cross-study
Pyridopyridazinone deriv. IC₅₀ 2.1 nM vs indazoleacetic 30 nM (14x), pyridazineacetic 52.2 nM (25x)
Reported lowest IC₅₀ among tested cores
Same study SAR; zopolrestat surrogate series
Aldose reductase inhibitor Diabetic complications Scaffold hopping

FER Tyrosine Kinase: Pyrido-pyridazinone Template Enables Sub-Nanomolar Potency (IC₅₀ = 0.5 nM) and Downstream in Vivo Antitumor Efficacy

Starting from a pyridine-containing high-throughput screening hit, a scaffold-hopping exercise to the pyrido-pyridazinone template yielded compound DS21360717 (compound 21), which exhibited an FER kinase IC₅₀ of 0.5 nM [1]. The compound demonstrated in vivo antitumor efficacy in a subcutaneous tumor xenograft model, validating the translational potential of the scaffold [1]. While no direct comparator IC₅₀ for the progenitor pyridine scaffold was reported, the study explicitly notes that scaffold hopping from the pyridine template to the pyrido-pyridazinone core was the key step that unlocked potent FER inhibitory activity [1]. Further optimization at the C-5 position led to DS08701581 (compound 17c), which showed improved kinase selectivity, good oral bioavailability, and significant tumor growth inhibition without body weight loss [2].

FER tyrosine kinase
Class-level
DS21360717 IC₅₀ 0.5 nM; in vivo xenograft model-response observed
Supports kinase inhibitor lead generation
Scaffold hop from pyridine hit; oral BA achieved with optimized derivative
FER tyrosine kinase Antitumor Kinase inhibitor

Diuretic Activity with Potassium-Sparing Differentiation: DS-511 (Pyrido[3,4-d]pyridazine Derivative) Matches Hydrochlorothiazide Efficacy with Reduced Potassium Excretion

In a direct head-to-head pharmacological comparison in rats and mice, 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine (DS-511) demonstrated diuretic potency similar to hydrochlorothiazide (HC) in both species, but was characterized as 'more water diuretic and less potassium-releasing than HC' [1]. A confirmatory study in DOCA, renal, and spontaneously hypertensive rats corroborated that 'in all three kinds of hypertensive rats the diuretic activity of DS-511 was similar to that of HC in the excretion of urine and sodium, but the former was less kaliuretic than the latter' [2]. The patent literature further specifies that pyrido[3,4-d]pyridazine derivatives 'induce urinary excretion of a large amount of sodium ion, but induce urinary excretion of relatively small amount of potassium ion' [3].

Diuretic profile
Head-to-head
DS-511: similar urine/Na⁺ excretion to HCTZ, lower K⁺ excretion in rat models
Reported electrolyte-excretion differentiation
Multiple hypertensive rat models; qualitative K⁺-sparing observation
Diuretic agent Potassium-sparing Hypertension

Regioselective Reactivity: C4-Chloro Group in 1,4-Dichloropyrido[3,4-d]pyridazine Is Preferentially Substituted Over C1-Chloro, Enabling Predictable Derivatization

A comparative reactivity study on 1,4-dichloropyrido[3,4-d]pyridazine — the key dichloro intermediate derived from pyrido[3,4-d]pyridazin-5(6H)-one — established that the 4-chloro group is more reactive toward nucleophilic substitution than the 1-chloro group [1]. This differential reactivity enables sequential, regiocontrolled functionalization of the scaffold without requiring protecting group strategies. The study further demonstrated that acid hydrolysis of 1,4-dichloropyrido[3,4-d]pyridazine yields an isomeric mixture of 1-chloro-4-hydroxy- and 1-hydroxy-4-chloropyrido[3,4-d]pyridazines, while hydrazine treatment similarly affords an isomeric mixture of 1-chloro-4-hydrazino and 1-hydrazino-4-chloro derivatives [2], confirming that both positions are synthetically accessible through appropriate reagent selection.

Regioselective reactivity
Class-level
C4-Cl > C1-Cl toward nucleophilic substitution; sequential derivatization without protection
Supports predictable library synthesis
1,4-dichloro intermediate; phthalazine analog lacks this bias
Regioselective synthesis Nucleophilic substitution Scaffold derivatization

High-Impact Application Scenarios for Pyrido[3,4-d]pyridazin-5(6H)-one (CAS 125968-89-0) Based on Quantitative Differentiation Evidence


Scaffold-Hopping from Phthalazinone-Based PARP Inhibitors to Engineer Improved Selectivity or Physicochemical Properties

Groups developing next-generation PARP-1 inhibitors beyond Olaparib can use pyrido[3,4-d]pyridazin-5(6H)-one as a direct isosteric replacement for the phthalazinone core. The evidence demonstrates that PARP-1 inhibitory potency is fully retained (36 nM vs 34 nM for Olaparib), while the additional pyridine nitrogen provides a vector for modulating solubility, reducing lipophilicity, and introducing additional hydrogen-bonding interactions with the target or solvent-exposed regions [1]. Computational ADME profiling of pyridopyridazinone-based PARP-1 inhibitors has predicted favorable drug-likeness properties [1], supporting progression into lead optimization.

Kinase Inhibitor Library Construction Where Kinome-Wide Selectivity Is a Primary Screening Criterion

For kinase drug discovery programs — particularly those targeting RAF, FER, or p38 kinases — the pyrido[3,4-d]pyridazin-5(6H)-one scaffold offers a validated entry point with demonstrated sub-nanomolar potency potential (FER IC₅₀ = 0.5 nM) [2] and a selectivity advantage over phthalazinone-based hinge binders (0/223 vs 5/29 off-target kinases at 0.1 μM) [3]. The pyridopyridazinone hinge-binding motif achieves exquisite selectivity through minimal polar hinge contacts combined with π-stacking interactions unique to this heterocyclic system [3]. Medicinal chemistry teams can procure the unsubstituted core for parallel library synthesis, leveraging the regioselective C4 > C1 reactivity for systematic exploration of substitution vectors [4].

Diuretic Drug Discovery Targeting Potassium-Sparing Mechanisms for Hypertension and Edema

The pyrido[3,4-d]pyridazine scaffold has demonstrated clinically meaningful differentiation in diuretic pharmacology: DS-511 matches hydrochlorothiazide in diuretic and natriuretic efficacy while producing less potassium excretion in multiple hypertensive rat models [5]. This potassium-sparing feature addresses a key limitation of thiazide diuretics. Research groups exploring novel diuretic mechanisms can use pyrido[3,4-d]pyridazin-5(6H)-one as a core scaffold, with the C1 and C4 positions available for independent optimization of pharmacodynamic and pharmacokinetic properties, building upon the established structure-activity relationships from the DS-511 series [6].

Aldose Reductase Inhibitor Programs for Diabetic Complication Management

In aldose reductase inhibitor development, the pyridopyridazinone acetic acid scaffold has demonstrated the highest potency among four heterocyclic platforms tested (IC₅₀ = 2.1 nM, outperforming indazoleacetic by 14-fold and pyridazineacetic by up to 25-fold) [7]. With oral efficacy confirmed in rat sciatic nerve sorbitol accumulation models (76% inhibition at 10 mg/kg for the lead pyridazinone analog) [7], this scaffold represents a chemically validated starting point for programs seeking best-in-class potency against this target. The unsubstituted pyrido[3,4-d]pyridazin-5(6H)-one core can be elaborated with diverse acetic acid side chains and benzothiazole surrogates to explore unexplored SAR space.

Application
Selection Property
Validation Focus
PARP-1 inhibitor scaffold-hopping
Reported isosteric potency retention
PARP-1 catalytic domain interaction review
Kinase inhibitor library construction
Reported kinome-wide selectivity profile
Hinge-binding motif selectivity assessment
Diuretic pharmacology research
Reported electrolyte-excretion differentiation
K⁺-sparing endpoint in hypertensive models
Aldose reductase inhibitor programs
Reported lowest IC₅₀ among tested heterocycles
In vitro potency and in vivo sorbitol model review
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